The provided abstracts discuss a series of compounds containing a 1,3,5-triazine ring with morpholine substituents, often featuring a benzimidazole group, which have been investigated for their potential as Phosphatidylinositol 3-kinase (PI3K) inhibitors. [, , ] PI3Ks are a family of enzymes involved in cell growth, proliferation, survival, and motility, making them important targets for cancer therapy. [, ]
While the abstracts do not provide detailed synthetic procedures, they allude to structure-activity relationship (SAR) studies involving modifications to a core structure. [, ] These modifications likely involve introducing different substituents onto the 1,3,5-triazine or benzimidazole rings. One study specifically mentions substituting the 4 and 6 positions of the benzimidazole ring. [] Another study focuses on designing and synthesizing 1,3,5-triazine or pyrimidine derivatives containing a dithiocarbamate moiety. []
The compounds discussed are proposed to act as PI3K inhibitors. [, ] One study specifically highlights the 6-amino-4-methoxy analog of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) displaying potent inhibition against various class Ia PI3K enzymes, including mutant forms of the p110α isoform. [] Another study identifies a potent compound that selectively inhibits PI3Kα and disrupts multiple events in lysosome homeostasis, including lysosome fission, trafficking of molecules into lysosomes, and heterotypic fusion between lysosomes and autophagosomes. [] This compound's ability to prevent lysosomes from participating in macroautophagy/autophagy suggests its therapeutic potential in treating autophagy-dependent diseases. []
The primary application of the 1,3,5-triazine-based compounds discussed in the abstracts is in developing anticancer agents. [, , ] These compounds show promise as PI3K inhibitors, particularly for treating cancers dependent on autophagy. [] One study demonstrates the in vivo efficacy of a 6-amino-4-methoxy analog of ZSTK474 in significantly reducing tumor growth in a human glioblastoma xenograft model. [] Another study highlights a compound that selectively kills autophagy-dependent melanoma cells and proposes its potential in combinatorial anticancer therapies. []
Beyond cancer treatment, one study explores the use of a pyrenyl derivative encapsulated within a water-soluble metalla-cage formed by 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (tpt). [] This research focuses on developing drug delivery systems using metalla-cages. []
Furthermore, one study investigates the use of 1''-(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9''-diphenyl-9H,9''H-3,3':9',4''-tercarbazole (TrzCz1) and 3',6'-di-tert-butyl-1-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-4,9'-bicarbazole (TrzCz2) as blue thermally activated delayed fluorescent (TADF) emitters in organic light-emitting diodes (OLEDs). [] These emitters exhibit blue-shifted emission compared to similar TADF emitters and have achieved promising external quantum efficiencies in device applications. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5